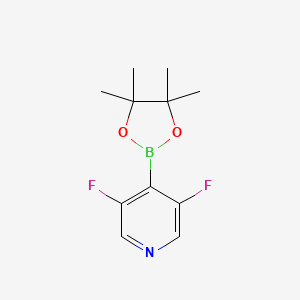

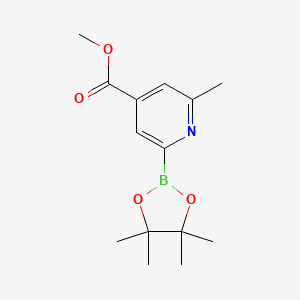

![molecular formula C8H6ClN3 B597301 4-氯-7-甲基吡啶并[2,3-D]嘧啶 CAS No. 117890-81-0](/img/structure/B597301.png)

4-氯-7-甲基吡啶并[2,3-D]嘧啶

描述

4-Chloro-7-methylpyrido[2,3-D]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a fused ring system consisting of pyridine and pyrimidine rings, with a chlorine atom at the 4-position and a methyl group at the 7-position. Pyridopyrimidines are known for their diverse biological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

科学研究应用

4-Chloro-7-methylpyrido[2,3-D]pyrimidine has a wide range of applications in scientific research:

Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are crucial in cancer therapy.

Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its ability to interact with various biological targets.

Industrial Applications: It is employed in the synthesis of complex organic molecules and pharmaceuticals.

作用机制

Target of Action

The primary targets of 4-Chloro-7-methylpyrido[2,3-D]pyrimidine are various cancer-related proteins, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These proteins play crucial roles in cell proliferation, survival, and differentiation, making them important targets for anticancer therapies .

Mode of Action

4-Chloro-7-methylpyrido[2,3-D]pyrimidine interacts with its targets primarily through inhibition. It binds to the active sites of these proteins, preventing them from performing their normal functions . For instance, it can inhibit tyrosine kinases, which are often overactive in cancer cells, leading to uncontrolled cell growth .

Biochemical Pathways

The compound affects several biochemical pathways related to cell growth and survival. By inhibiting the aforementioned proteins, it disrupts the signaling pathways they are involved in, leading to a decrease in cell proliferation and an increase in cell death . This makes 4-Chloro-7-methylpyrido[2,3-D]pyrimidine a promising candidate for anticancer therapy .

Result of Action

The molecular and cellular effects of 4-Chloro-7-methylpyrido[2,3-D]pyrimidine’s action are primarily related to its anticancer activity. By inhibiting key proteins involved in cell growth and survival, it can induce cell death and prevent the proliferation of cancer cells .

Action Environment

4-Chloro-7-methylpyrido[2,3-D]pyrimidine exhibits stability under normal temperature and humidity conditions. It may decompose in the presence of strong acids or alkalis . Therefore, its action, efficacy, and stability can be influenced by environmental factors such as pH and temperature .

生化分析

Biochemical Properties

4-Chloro-7-methylpyrido[2,3-D]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . It interacts with various enzymes and proteins, playing a significant role in biochemical reactions .

Cellular Effects

4-Chloro-7-methylpyrido[2,3-D]pyrimidine and its derivatives have shown potential in the field of cancer research. They have demonstrated significant antiproliferative effects on both ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines .

Molecular Mechanism

Temporal Effects in Laboratory Settings

It is considered a low-toxicity substance, and long-term or excessive exposure to this compound can lead to irritation of the respiratory mucosa, eyes, and skin .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-methylpyrido[2,3-D]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-cyano-3-(1,3-dioxolane) ethyl propionate with ethanol, followed by the addition of alkali and formamidine acetate. The mixture is heated to reflux, and the reaction is monitored using thin-layer chromatography. After the reaction is complete, the mixture is concentrated under reduced pressure, and the pH is adjusted using hydrochloric acid to precipitate the product .

Industrial Production Methods: Industrial production of 4-Chloro-7-methylpyrido[2,3-D]pyrimidine often involves multi-step synthesis starting from readily available raw materials. The process includes the preparation of intermediates such as ethyl 2-cyano-4,4-dimethoxybutanoate, followed by cyclization and chlorination steps to yield the final product .

化学反应分析

Types of Reactions: 4-Chloro-7-methylpyrido[2,3-D]pyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles under appropriate conditions.

Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, particularly at the pyridine ring.

Suzuki Coupling: This reaction involves the coupling of the compound with boronic acids in the presence of palladium catalysts.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Electrophilic Substitution: Reagents like bromine or nitric acid under controlled temperatures.

Suzuki Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products:

Nucleophilic Substitution: Products with various substituents replacing the chlorine atom.

Electrophilic Substitution: Halogenated or nitrated derivatives.

Suzuki Coupling: Biaryl compounds with extended conjugation.

相似化合物的比较

4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: Shares a similar core structure but lacks the methyl group at the 7-position.

4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine: Similar structure with a methyl group at the 2-position instead of the 7-position.

Uniqueness: 4-Chloro-7-methylpyrido[2,3-D]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. The presence of the chlorine atom and the methyl group at specific positions enhances its reactivity and potential as a therapeutic agent .

属性

IUPAC Name |

4-chloro-7-methylpyrido[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c1-5-2-3-6-7(9)10-4-11-8(6)12-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIFRGDCMHQEADW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80733804 | |

| Record name | 4-Chloro-7-methylpyrido[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80733804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117890-81-0 | |

| Record name | 4-Chloro-7-methylpyrido[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80733804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

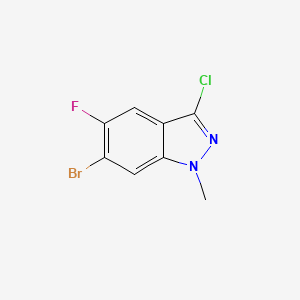

![tert-Butyl 5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B597232.png)

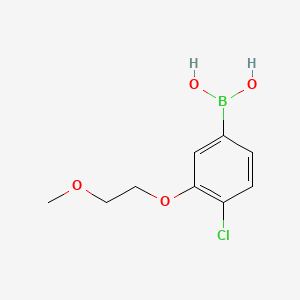

![5-[4'-Carboxy-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole](/img/structure/B597237.png)

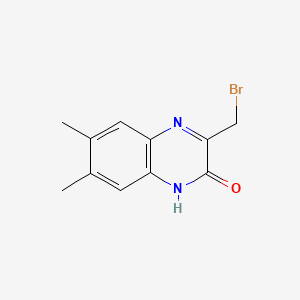

![4-[3-(Benzyloxy)phenyl]-2-chlorobenzonitrile](/img/structure/B597241.png)